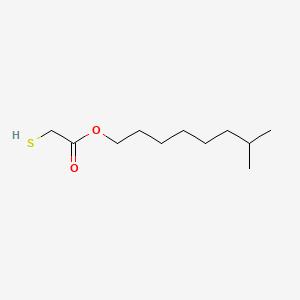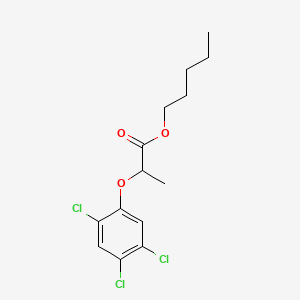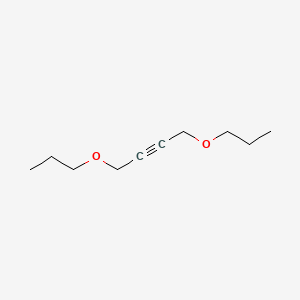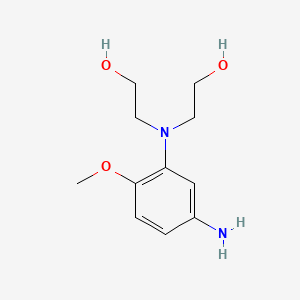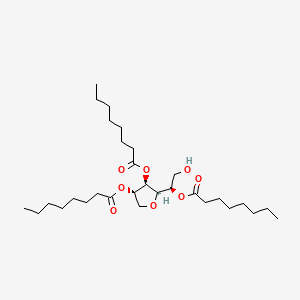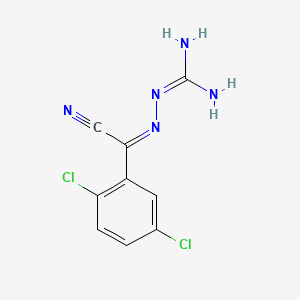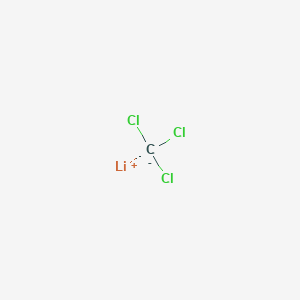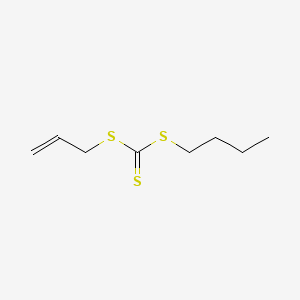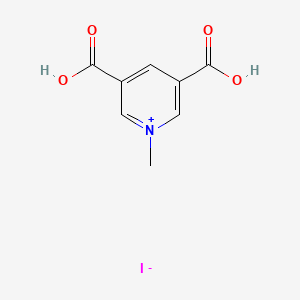
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is an organic compound with the molecular formula C11H20O5. It is a clear, colorless to almost colorless liquid that is polar, hydrophilic, and has low volatility. This compound is used in various industrial applications due to its flexibility and dilution properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate can be synthesized through the esterification of acrylic acid with 2-(2-(2-ethoxyethoxy)ethoxy)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings, adhesives, and inks.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and thiols to form corresponding adducts.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under UV light or heat to initiate the polymerization process.
Hydrolysis: Acidic or basic conditions are required, with common catalysts being hydrochloric acid or sodium hydroxide.
Major Products Formed
Scientific Research Applications
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers for coatings, adhesives, and inks.
Biology: It is used in the preparation of hydrogels for biomedical applications due to its hydrophilic nature.
Medicine: Research is ongoing into its use in drug delivery systems and tissue engineering.
Industry: It is used in UV-curable coatings for metal and wood, as well as in ink formulations.
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate primarily involves its ability to undergo polymerization. The acrylate group in the compound can form radicals under UV light or heat, initiating a chain reaction that leads to the formation of polymers. These polymers can then be used in various applications, providing flexibility, adhesion, and durability .
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acrylate: Similar in structure but with fewer ethoxy groups, leading to different physical properties.
2-(2-(2-Methoxyethoxy)ethoxy)ethyl acrylate: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and applications.
Diethylene glycol monoethyl ether acrylate: Similar in structure but with different ether linkages, leading to variations in hydrophilicity and polymerization behavior.
Uniqueness
2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate is unique due to its multiple ethoxy groups, which provide enhanced hydrophilicity and flexibility. This makes it particularly suitable for applications requiring low volatility and high polarity .
Properties
CAS No. |
45180-95-8 |
|---|---|
Molecular Formula |
C11H20O5 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C11H20O5/c1-3-11(12)16-10-9-15-8-7-14-6-5-13-4-2/h3H,1,4-10H2,2H3 |
InChI Key |
WPDXVLVDHUDHPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


